1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- is a complex organic compound that features a unique structure combining an isoindole core with an oxadiazole moiety
Mechanism of Action
Target of Action
It is known that the 1,2,4-oxadiazole ring, a key structural motif in the compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Mode of Action
The presence of the 1,2,4-oxadiazole ring suggests that it may interact with its targets through the nitrogen and oxygen atoms in the ring structure .
Biochemical Pathways
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists, and sirtuin 2 inhibitors .
Pharmacokinetics
The compound’s hydrochloride hydrate form suggests that it may be soluble in water, which could potentially influence its bioavailability .
Result of Action
Given the therapeutic focuses of other 1,2,4-oxadiazole derivatives, it is possible that this compound may have similar effects .
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- can be achieved through several synthetic routes. One common method involves the cyclization of acetylenic compounds under gold catalysis, followed by a series of transformations including hydride shifts and cycloadditions . Another approach utilizes nitrile trifunctionalization, where a nitrile ylide intermediate is formed and subsequently undergoes electrocyclization and hydride shifts to yield the desired product . Industrial production methods often employ these catalytic processes due to their efficiency and scalability.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include mild temperatures, specific catalysts (e.g., rhodium or palladium), and appropriate solvents like dichloromethane or dimethyl sulfoxide. Major products formed from these reactions include various substituted isoindole and oxadiazole derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- include:
1H-Indole, 2,3-dihydro-: This compound shares a similar core structure but lacks the oxadiazole moiety, resulting in different chemical properties and applications.
Isoxazole and 1,2,3-Triazole Isoindole Derivatives: These compounds feature different heterocyclic rings, leading to variations in reactivity and biological activity.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]- lies in its combination of the isoindole and oxadiazole structures, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-17-13-8-4-5-9-14(13)18(23)21(17)11-10-15-19-16(20-24-15)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTJGNKEMWVKJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155620 | |
Record name | 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182231-45-4 | |
Record name | 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182231-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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